molecular formula C18H28O3 B15161801 Methyl 10-(benzyloxy)decanoate CAS No. 144482-51-9

Methyl 10-(benzyloxy)decanoate

Cat. No.: B15161801
CAS No.: 144482-51-9
M. Wt: 292.4 g/mol
InChI Key: WEPCWBUYXUWMRQ-UHFFFAOYSA-N
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Description

Methyl 10-(benzyloxy)decanoate is an organic compound that belongs to the class of esters It is characterized by a long aliphatic chain with a benzyloxy group attached to the tenth carbon atom and a methyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 10-(benzyloxy)decanoate typically involves the esterification of 10-(benzyloxy)decanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts can enhance the efficiency and sustainability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde and other oxidation products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 10-(benzyloxy)decanol.

    Substitution: Various substituted decanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 10-(benzyloxy)decanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules for research purposes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 10-(benzyloxy)decanoate largely depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The benzyloxy group can interact with biological molecules, potentially modifying their activity.

Comparison with Similar Compounds

    Methyl 10-hydroxydecanoate: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    Methyl decanoate: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.

    Benzyl 10-(benzyloxy)decanoate: Similar but with a benzyl ester group instead of a methyl ester group.

Properties

CAS No.

144482-51-9

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 10-phenylmethoxydecanoate

InChI

InChI=1S/C18H28O3/c1-20-18(19)14-10-5-3-2-4-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,2-6,10-11,14-16H2,1H3

InChI Key

WEPCWBUYXUWMRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCOCC1=CC=CC=C1

Origin of Product

United States

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